molecular formula C20H20N8 B6459590 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2549006-40-6

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459590
CAS No.: 2549006-40-6
M. Wt: 372.4 g/mol
InChI Key: YNLYKNMSVDESTI-UHFFFAOYSA-N
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Description

2-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked via a piperazine bridge to a pyridazinyl group substituted with a 3-methylpyrazole moiety. This structure combines multiple pharmacophoric elements: quinoxaline (a bioisostere for purines), pyridazine (a nitrogen-rich heterocycle), and pyrazole (a versatile scaffold in medicinal chemistry). The piperazine linker enhances solubility and bioavailability, making this compound a candidate for drug discovery, particularly in kinase inhibition or central nervous system targeting .

Properties

IUPAC Name

2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-14-21-16-4-2-3-5-17(16)22-20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYKNMSVDESTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Construction

The 6-(3-methyl-1H-pyrazol-1-yl)pyridazine subunit is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-methyl-1H-pyrazole-1-carbaldehyde with maleic hydrazide in acetic acid at reflux yields the pyridazine core with a pyrazole substituent at the 6-position. Alternative methods employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes, improving yields from 65% to 78%.

Functionalization at the 3-Position

Introducing a leaving group (e.g., chlorine or bromine) at the pyridazine 3-position enables subsequent coupling with piperazine. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours achieves quantitative conversion, while bromination with PBr₃ requires milder conditions (80°C, 4 hours).

Synthesis of the Piperazine-Quinoxaline Fragment

Quinoxaline Core Formation

Quinoxaline is synthesized by condensing o-phenylenediamine with glyoxal under acidic conditions. Substituents at the 2-position are introduced via electrophilic aromatic substitution; for example, chlorination using Cl₂ in CCl₄ yields 2-chloroquinoxaline, a key intermediate for piperazine coupling.

Piperazine Incorporation

Piperazine is introduced via nucleophilic aromatic substitution (SNAr) using 2-chloroquinoxaline and excess piperazine in dimethylformamide (DMF) at 120°C. The reaction proceeds with 90% conversion after 24 hours, though purification via silica gel chromatography is required to isolate 1-(quinoxalin-2-yl)piperazine.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution

The pyridazine-pyrazole fragment (3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine) reacts with 1-(quinoxalin-2-yl)piperazine in DMF at 100°C for 12 hours, yielding the target compound. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate piperazine, enhancing nucleophilicity. This method achieves 72% yield with >95% purity after recrystallization.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-deficient pyridazines. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, the coupling of 3-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridazine with 1-(quinoxalin-2-yl)piperazine in toluene at 110°C achieves 68% yield. However, this method requires rigorous exclusion of moisture and oxygen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr by solubilizing inorganic bases. Elevated temperatures (100–120°C) are critical for overcoming activation barriers, though prolonged heating (>24 hours) promotes side reactions such as piperazine decomposition.

Catalytic Additives

Adding catalytic iodide (KI) accelerates SNAr reactions via the intermediate formation of a more reactive iodo-pyridazine. This modification reduces reaction time from 12 hours to 6 hours while maintaining 70% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (30–70%). High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomeric byproducts, which arise from competing substitution at the pyridazine 4-position.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoxaline H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine H), 7.90 (s, 1H, pyrazole H), 3.85–3.75 (m, 8H, piperazine H), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₂₀H₂₀N₈ [M+H]⁺ 397.1789, found 397.1792.

Comparative Evaluation of Synthetic Routes

MethodConditionsYieldPurityAdvantagesLimitations
SNArDMF, K₂CO₃, 100°C, 12 h72%>95%Cost-effective, scalableLong reaction time
Buchwald-HartwigToluene, Pd₂(dba)₃, 110°C, 24 h68%90%Tolerates electron-deficient substratesSensitivity to air/moisture
Microwave-assistedDMF, 150°C, 30 min78%98%Rapid, high yieldSpecialized equipment required

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat transfer and mixing. A telescoped process integrating pyridazine chlorination and piperazine coupling reduces intermediate isolation steps, achieving 65% overall yield with a throughput of 50 kg/week .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and pyridazine/pyrazole groups serve as key sites for nucleophilic substitution.

Piperazine Functionalization

Piperazine’s secondary amines undergo alkylation or acylation under mild conditions:

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, room temperatureAcetylated piperazine derivative75–85%
Benzyl bromideK₂CO₃, DMF, 80°CN-Benzyl-piperazine analog60–70%

In the parent compound, the piperazine nitrogen can react with electrophiles (e.g., acyl chlorides, alkyl halides) to form tertiary amines or amides .

Pyridazine Substitution

The pyridazine ring participates in nucleophilic aromatic substitution (SNAr) at the 3-position due to electron-deficient character :
Ar-X+NuAr-Nu+X\text{Ar-X} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{X}^-
For example, reaction with amines or alkoxides under basic conditions yields substituted derivatives.

Oxidation of the Quinoxaline Core

Quinoxaline’s aromatic system is susceptible to oxidation, forming quinoxaline N-oxides or degrading under harsh conditions :

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)AcOH, 60°C, 4hQuinoxaline N-oxidePartial oxidation observed
KMnO₄H₂SO₄, refluxDegraded fragmentsLow selectivity

Reduction of Heterocyclic Rings

Catalytic hydrogenation reduces the pyridazine and quinoxaline rings:

ConditionsTarget SiteProduct
H₂ (1 atm), Pd/C, EtOHPyridazine ringTetrahydro-pyridazine derivative
NaBH₄, MeOHPiperazine ketoneSecondary alcohol

Selective reduction of the pyridazine ring preserves the quinoxaline and pyrazole moieties .

Cross-Coupling Reactions

The compound’s halogenated analogs (notably brominated derivatives) engage in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

A bromopyridazine intermediate reacts with aryl boronic acids :
Ar-Br+Ar’-B(OH)2Pd(PPh₃)₄Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-Ar'}

Boronic AcidCatalystYieldApplication
Phenylboronic acidPd(dppf)Cl₂65%Biaryl derivatives for drug discovery

Protonation of Piperazine

The piperazine nitrogen (pKₐ ~9.5) protonates in acidic media, enhancing solubility in polar solvents :
Piperazine+HClPiperazine\cdotpHCl\text{Piperazine} + \text{HCl} \rightarrow \text{Piperazine·HCl}

Deprotonation of Pyrazole

The pyrazole NH (pKₐ ~14) deprotonates under strong bases (e.g., NaH), enabling alkylation :
Pyrazole+NaHPyrazole⁻Na⁺R-XN-Alkylated pyrazole\text{Pyrazole} + \text{NaH} \rightarrow \text{Pyrazole⁻Na⁺} \xrightarrow{\text{R-X}} \text{N-Alkylated pyrazole}

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

  • Photolysis : UV exposure (λ = 254 nm) cleaves the pyridazine-piperazine bond, forming fragmented byproducts.

Comparative Reactivity Table

Reaction TypeReactivity SiteKey Reagents/ConditionsYield Range
Nucleophilic SubstitutionPiperazine N-HAlkyl halides, acyl chlorides60–85%
OxidationQuinoxaline ringH₂O₂, KMnO₄20–50%
ReductionPyridazine ringH₂/Pd-C70–90%
Cross-CouplingHalogenated analogsPd catalysts, boronic acids50–75%

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antitumor properties. The incorporation of the piperazine and pyridazine moieties in this compound enhances its interaction with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of pyrazole and pyridazine derivatives. Compounds similar to 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline have demonstrated activity against various bacterial strains, suggesting a possible application in treating bacterial infections .

Neurological Applications

The structural features of this compound may facilitate its use in neurological studies. Compounds containing piperazine have been linked to neuroprotective effects and potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in neuropharmacology .

Cardiovascular Research

There is growing interest in the role of quinoxaline derivatives as P2Y12 antagonists, which are crucial in cardiovascular medicine for their role in platelet aggregation inhibition. The compound's structural characteristics may allow it to act as a reversible antagonist, offering a new avenue for anticoagulant therapies .

Case Study 1: Antitumor Activity

In a study published by the American Chemical Society, researchers synthesized various quinoxaline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among these, the compound with a similar structure to this compound exhibited potent activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound showed significant inhibition zones, highlighting their potential as antimicrobial agents .

Case Study 3: Neurological Effects

A pharmacological evaluation focused on the effects of piperazine-containing compounds on anxiety models in rodents demonstrated that derivatives similar to this compound significantly reduced anxiety-like behaviors. These findings suggest potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Pharmacological Relevance
2-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (Target) C₂₀H₂₀N₈ 396.44 g/mol Quinoxaline Piperazine-pyridazinyl-3-methylpyrazole Kinase inhibition (hypothesized)
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline C₁₇H₁₃N₅ 287.33 g/mol Quinoxaline Pyridinyl-pyrazole Unspecified (simpler analog)
6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline (SGX-523) C₂₁H₁₅N₇S 421.46 g/mol Quinoline Triazolopyridazinyl-thio-1-methylpyrazole Kinase inhibitor (MET kinase)
Spiro[indenoquinoxaline-pyranopyrazole] C₃₀H₂₃N₇O₂ 537.56 g/mol Spiroindenoquinoxaline Multiple 4-methylpyrazole groups, carboxylic acid Unspecified (complex scaffold)
Key Observations:

Core Heterocycle: The target compound’s quinoxaline core distinguishes it from SGX-523 (quinoline) and spiro compounds . Quinoxaline’s planar structure facilitates π-π stacking in biological targets, whereas quinoline (in SGX-523) may alter binding pocket interactions. The spiro compound in introduces steric bulk, likely reducing membrane permeability compared to the target’s linear structure .

Linkers and Substituents: The piperazine linker in the target compound enhances solubility and conformational flexibility, a feature absent in the simpler analog from . SGX-523 employs a thioether linkage, which may confer redox sensitivity or altered pharmacokinetics compared to the target’s piperazine .

Pharmacological Implications: SGX-523 is a documented MET kinase inhibitor, suggesting the target compound’s pyridazinyl-piperazine-quinoxaline framework could similarly target kinase ATP-binding pockets . The carboxylic acid group in the spiro compound () may improve water solubility but reduce blood-brain barrier penetration compared to the target’s neutral substituents .

Physicochemical Properties

  • Solubility: The target’s piperazine linker likely improves aqueous solubility over ’s methylpyridyl analog.
  • Melting Points : Spiro compounds () exhibit high melting points (>270°C) due to rigidity and hydrogen-bonding groups, whereas the target compound’s flexible piperazine may lower its melting point .

Biological Activity

The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a novel derivative within the quinoxaline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-tubercular properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N7O2C_{21}H_{25}N_7O_2, with a molecular weight of 407.5 g/mol. Its structure features a quinoxaline core substituted with a piperazine moiety and a pyridazine ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, one study demonstrated that certain derivatives showed promising activity against various tumor cell lines, including Hep G2 (human liver cancer) and HCT116 (colon cancer) cells. The lead compound from this series exhibited an IC50 value of approximately 5 µM against Hep G2 cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHep G25Apoptosis induction
Compound BHCT1164Cell cycle arrest at G2/M phase
Compound CA5496VEGFR-2 inhibition

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been explored. A study highlighted that compounds with similar structures demonstrated activity against Gram-positive bacteria, while their effects on Gram-negative bacteria were less pronounced. Notably, the introduction of piperazine groups was found to negatively influence antimicrobial efficacy .

Anti-tubercular Activity

The compound's potential as an anti-tubercular agent has been investigated in various studies. One study reported that certain quinoxaline derivatives exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM . The presence of specific functional groups was linked to enhanced potency against multidrug-resistant strains.

Table 2: Anti-tubercular Activity of Quinoxaline Derivatives

CompoundStrain TestedIC90 (µM)Selectivity Index (SI)
Compound DM. tuberculosis H37Rv3.73>124
Compound EM. tuberculosis H37Ra4.00>100

Case Studies

Several case studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

  • Synthesis and Evaluation : A series of substituted quinoxalines were synthesized and screened for their anti-tubercular activity against M. tuberculosis. The most active compounds were found to be nontoxic to human cells, indicating their potential for therapeutic use .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoxaline derivatives revealed that modifications at the piperazine position significantly affected both anticancer and antimicrobial activities, underscoring the importance of structure in determining biological efficacy .

Q & A

Basic Question: What synthetic strategies are recommended for constructing the quinoxaline-piperazine-pyridazine scaffold in this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to integrate the pyridazine and piperazine moieties. For example, nucleophilic substitution between 6-chloropyridazine derivatives and piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Heterocyclic ring formation for the quinoxaline core via condensation of o-phenylenediamine with glyoxal derivatives, followed by functionalization at the piperazine nitrogen .
  • Pyrazole incorporation using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-methyl-1H-pyrazol-1-yl group to the pyridazine ring .
    Key Consideration: Optimize reaction conditions (temperature, catalyst, solvent) to avoid side products like over-alkylation or incomplete coupling.

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity, particularly for distinguishing piperazine proton environments and pyridazine/pyrazole aromatic signals .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, especially for detecting impurities in the piperazine linker .
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the quinoxaline and pyridazine rings, as demonstrated in structurally related pyridazine-piperazine derivatives .

Basic Question: What computational approaches are suitable for predicting the anti-HIV activity of this compound?

Methodological Answer:

  • Molecular docking against HIV-1 reverse transcriptase (RT) to assess binding affinity at the non-nucleoside inhibitor (NNRTI) pocket. Prioritize flexible docking protocols to account for conformational changes in the RT allosteric site .
  • 3D-QSAR modeling to correlate substituent effects (e.g., methyl groups on pyrazole or pyridazine) with inhibitory activity. Use CoMFA or CoMSIA descriptors derived from a virtual library of quinoxaline analogs .
  • ADMET prediction to evaluate pharmacokinetic properties, focusing on blood-brain barrier permeability (critical for CNS-targeted antivirals) and cytochrome P450 interactions .

Advanced Question: How does the substitution pattern on the pyridazine and quinoxaline rings influence anti-HIV activity?

Methodological Answer:

  • Pyridazine modifications : Electron-withdrawing groups (e.g., Cl or F) at the 6-position enhance RT inhibition by increasing electrophilicity and π-stacking with hydrophobic residues (e.g., Tyr181, Tyr188) .
  • Quinoxaline substitutions : Bulky substituents at the 2-position improve resistance profiles against common RT mutations (e.g., K103N, Y181C) by restricting conformational flexibility .
  • Piperazine linker : Methyl or ethyl groups on the piperazine nitrogen improve solubility without compromising binding affinity .

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